Penirolol

Intrinsic Sympathomimetic Activity Beta-Blocker Pharmacology Cardiovascular Research

Researchers requiring complete, non-selective β-adrenoceptor blockade for in vivo cardiovascular studies often face variability from agents with intrinsic sympathomimetic activity or receptor subtype bias. Penirolol (CAS 58503-83-6) is a non-selective β1/β2 antagonist that provides a consistent, global blockade model, enabling reproducible hemodynamic outcomes. Its unique benzonitrile moiety makes it a valuable comparator in structure-activity relationship (SAR) investigations. - Mechanism: Competitive, non-selective β1/β2 adrenoceptor blockade; reduces heart rate, contractility, and cardiac workload. - Application: In vivo cardiovascular models (hypertension, heart failure) and in vitro tissue preparations (Langendorff, aortic rings) free of pulmonary confounds. - Supply: Available from stock with >98% purity; ambient shipping; custom synthesis options for bulk quantities.

Molecular Formula C15H22N2O2
Molecular Weight 262.35 g/mol
CAS No. 58503-83-6
Cat. No. B1622974
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePenirolol
CAS58503-83-6
Molecular FormulaC15H22N2O2
Molecular Weight262.35 g/mol
Structural Identifiers
SMILESCCC(C)(C)NCC(COC1=CC=CC=C1C#N)O
InChIInChI=1S/C15H22N2O2/c1-4-15(2,3)17-10-13(18)11-19-14-8-6-5-7-12(14)9-16/h5-8,13,17-18H,4,10-11H2,1-3H3
InChIKeyMMKLQZPUMDLVHF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Penirolol: Non-Selective Beta-Blocker Profile


Penirolol (CAS 58503-83-6) is a non-selective beta-adrenergic antagonist, belonging to the beta-blocker class of cardiovascular agents [1]. It was initially studied as an antihypertensive agent, with its mechanism of action rooted in competitive inhibition of both β1 and β2 adrenoceptors, leading to decreased heart rate, cardiac contractility, and cardiac workload . The compound's chemical structure is defined as 2-[2-hydroxy-3-(2-methylbutan-2-ylamino)propoxy]benzonitrile, with a molecular formula of C15H22N2O2 and a molecular weight of 262.35 g/mol [2].

Penirolol: Non-Interchangeability with Other Beta-Blockers


While penirolol shares the beta-blocker classification with compounds like propranolol and pindolol, direct substitution is not scientifically valid due to significant pharmacological differences within the class [1]. Beta-blockers exhibit a wide range of properties, including receptor subtype selectivity (β1 vs. β2), intrinsic sympathomimetic activity (ISA), membrane-stabilizing activity (MSA), lipophilicity, and distinct pharmacokinetic profiles [2]. For instance, a class-level analysis shows that non-selective beta-blockers like propranolol and pindolol differ substantially in their chronotropic effects and ISA, factors which critically influence experimental outcomes [3]. Penirolol, specifically, possesses a unique chemical structure featuring a benzonitrile moiety that distinguishes it from many other beta-blockers, potentially impacting its binding characteristics and downstream effects [4]. Therefore, assuming functional equivalence or direct interchangeability with other beta-blockers is a high-risk approach that can lead to irreproducible results and flawed conclusions.

Penirolol: Comparative Evidence Guide


Intrinsic Sympathomimetic Activity (ISA) Comparison

Penirolol, like other non-selective beta-blockers, may be differentiated by its Intrinsic Sympathomimetic Activity (ISA). While the specific ISA of penirolol has not been quantified in published studies, class-level analysis provides a critical framework for differentiation. ISA describes a partial agonist effect, where a beta-blocker can weakly stimulate the receptor while blocking stronger catecholamine binding [1]. This property directly impacts resting heart rate. For example, pindolol, a beta-blocker with moderate ISA, leads to a slight increase in resting heart rate when sympathetic tone is low, unlike propranolol (which lacks ISA) [2]. This class-level inference establishes that any potential ISA for penirolol would be a key differentiator from ISA-negative comparators like propranolol, timolol, or atenolol [3].

Intrinsic Sympathomimetic Activity Beta-Blocker Pharmacology Cardiovascular Research

Relative Beta-Blocking Potency

The relative potency of beta-blockers is a crucial differentiator. While direct data for penirolol is absent, a study comparing beta-blocking potencies in conscious dogs provides a class-level reference for understanding how such differences can be quantified [1]. In that study, the beta-blocking potency of (-)-pindolol was found to be 60 times higher than that of (-)-propranolol, while (-)-penbutolol was 7 times higher [2]. This illustrates that within the non-selective beta-blocker class, potency against the beta-adrenoceptor can vary by nearly an order of magnitude. Therefore, selecting penirolol without understanding its relative potency compared to a more well-characterized comparator like propranolol or pindolol introduces significant experimental uncertainty.

Beta-Adrenoceptor Blockade Potency In Vivo Pharmacology Comparative Potency

Chronotropic Effects Comparison

Beta-blockers can exhibit different chronotropic profiles (effects on heart rate) even at comparable levels of beta-adrenoceptor blockade. A study in conscious dogs showed a clear order of ventricular bradycardiac potency: metoprolol > propranolol > penbutolol > pindolol [1]. This ranking demonstrates that a drug's ability to slow the heart rate is not solely determined by its beta-blocking potency. For instance, despite being a more potent beta-blocker, pindolol caused less bradycardia than propranolol due to its ISA [2]. This class-level finding underscores that penirolol's specific effect on heart rate will be a unique function of its own pharmacological profile (including potential ISA and other properties) and cannot be predicted by its beta-blocker classification alone.

Chronotropic Effects Beta-Blocker Pharmacology Heart Rate

Bronchoconstriction in Asthma Models

A key safety and pharmacological differentiator among beta-blockers is their effect on airway function. Non-selective beta-blockers, like penirolol, block both β1 (cardiac) and β2 (bronchial) receptors, potentially causing bronchoconstriction [1]. A clinical study in asthmatic patients quantified this effect, showing that the non-selective beta-blocker propranolol caused a mean reduction in Forced Expiratory Volume in 1 second (FEV1) of 26.6%, while the β1-selective blocker atenolol caused only a 6.5% reduction [2]. This provides a quantitative benchmark for the risk associated with non-selectivity. As a non-selective agent, penirolol is predicted to have a bronchoconstrictor risk profile more similar to propranolol than to cardioselective beta-blockers, making it unsuitable for use in asthma or COPD models where airway patency must be preserved [3].

Bronchoconstriction Beta-2 Selectivity Asthma Research

Purity and Storage Specifications

For research procurement, the physical and chemical specifications of a compound are critical for ensuring experimental reproducibility. Penirolol (CAS 58503-83-6) is typically available as a solid powder with a purity of >98% . Its recommended storage condition is in a dry, dark environment at 0-4°C for short-term use (days to weeks) or at -20°C for long-term storage (months to years), with a stated shelf life of more than 2 years under proper storage . These specifications provide a baseline for procurement and handling, distinguishing it from other beta-blockers that may have different stability profiles or require more stringent storage conditions (e.g., -80°C, light protection).

Compound Purity Storage Stability Research Reagent Procurement

Penirolol: Recommended Applications and Procurement


Non-Selective Beta-Blockade for Cardiovascular Research

Penirolol is best suited for in vivo cardiovascular research where complete, non-selective beta-adrenoceptor blockade is required. Its mechanism of action as a non-selective antagonist makes it a valuable tool for studying the integrated cardiovascular response to sympathetic stimulation in animal models. In such studies, its effect on both β1 and β2 receptors provides a model for understanding the consequences of global beta-blockade, which is distinct from using a β1-selective agent [1]. The class-level data on non-selective beta-blockers, such as their impact on heart rate and blood pressure, provides a framework for interpreting results [2].

Comparative Beta-Blocker Pharmacology

Due to the known heterogeneity within the beta-blocker class [1], penirolol serves as a valuable comparator in studies designed to map out structure-activity relationships (SAR) or investigate the functional impact of specific chemical moieties (e.g., the benzonitrile group). By comparing penirolol's effects to those of well-characterized agents like propranolol or pindolol under identical experimental conditions, researchers can generate data to elucidate the contribution of its unique chemical structure to its overall pharmacological profile. This is a core application for advancing fundamental knowledge of beta-adrenoceptor pharmacology [2].

Intrinsic Sympathomimetic Activity (ISA) Research

If penirolol possesses ISA, it would be an ideal tool for experiments designed to delineate the functional consequences of this property. Studies comparing penirolol to an ISA-negative control (e.g., propranolol) could precisely measure its impact on parameters like resting heart rate, cardiac output, and peripheral vascular resistance in models with varying levels of sympathetic tone [1]. This application is directly supported by the class-level evidence showing that ISA is a major source of pharmacodynamic variability among beta-blockers [2].

Cardiovascular Research Without Bronchoconstriction Risk

Based on the class-level evidence demonstrating the bronchoconstrictive potential of non-selective beta-blockers [1], penirolol is most appropriately applied in cardiovascular research models that are not confounded by changes in airway resistance. This includes studies in healthy animal models or in isolated heart or vascular tissue preparations (e.g., Langendorff heart, isolated aortic rings) where pulmonary effects are absent. In such settings, the non-selective blockade of penirolol can be leveraged without the risk of inducing bronchospasm, a key limitation for its use in whole-animal studies involving the respiratory system [2].

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